7Z-nonadecenoic acid

Lipidomics Fatty Acid Isomer Analysis Metabolomics

7Z-Nonadecenoic acid (CAS 118020-79-4; synonym (Z)-nonadec-7-enoic acid) is a C19 monounsaturated fatty acid characterized by a cis (Z)-configured double bond at the seventh carbon position from the carboxyl terminus, corresponding to the omega-12 (n-12) designation. With a molecular formula C19H36O2 and exact mass of 296.27153 Da, it is classified within the LIPID MAPS structure database as LMFA01030364.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 118020-79-4
Cat. No. B055752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7Z-nonadecenoic acid
CAS118020-79-4
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CCCCCCC(=O)O
InChIInChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12-
InChIKeyMBSJMRUSWQBXNI-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7Z-Nonadecenoic Acid Procurement Guide: Monounsaturated C19:1 Fatty Acid Research Reagent


7Z-Nonadecenoic acid (CAS 118020-79-4; synonym (Z)-nonadec-7-enoic acid) is a C19 monounsaturated fatty acid characterized by a cis (Z)-configured double bond at the seventh carbon position from the carboxyl terminus, corresponding to the omega-12 (n-12) designation [1]. With a molecular formula C19H36O2 and exact mass of 296.27153 Da, it is classified within the LIPID MAPS structure database as LMFA01030364 [2]. This compound serves as a specialized biochemical reagent for lipidomics, metabolomics, and entomological research applications .

Why Generic Substitution of 7Z-Nonadecenoic Acid Is Scientifically Invalid


7Z-Nonadecenoic acid cannot be substituted with other C19:1 fatty acid isomers due to position-specific double bond geometry and location that dictate distinct biological and analytical properties. The cis-7 (Δ7) configuration produces chromatographic retention behavior, mass spectral fragmentation patterns, and membrane interaction profiles fundamentally different from cis-9, cis-10, cis-11, or cis-15 positional isomers, as well as the trans-7 (E) geometric isomer [1]. In entomological applications, the Δ7 motif is a conserved structural feature in pheromone biosynthesis pathways of specific carposinid moth species; substituting any other isomer would yield null biological activity . For analytical workflows, this compound serves as a certified reference standard where isomerically pure material is non-negotiable for accurate identification and quantification [2].

7Z-Nonadecenoic Acid Differentiation Evidence: Comparative Data for Scientific Selection


Double Bond Position Specificity: Δ7 Cis Configuration Distinguishes 7Z-Nonadecenoic Acid from All Other C19:1 Isomers

7Z-Nonadecenoic acid possesses a cis double bond exclusively at position 7 from the carboxyl terminus (Δ7 designation), corresponding to the omega-12 (n-12) nomenclature [1]. This structural configuration differs fundamentally from other commercially available C19:1 isomers, including cis-9-nonadecenoic acid (Δ9), cis-10-nonadecenoic acid (Δ10; CAS 73033-09-7), cis-11-nonadecenoic acid (Δ11), and cis-15-nonadecenoic acid (Δ15; utilized in lepidopteran chemical communication) [2]. The geometric trans-7 (E) isomer (CAS 191544-99-7) constitutes a separate chemical entity with distinct physical and biological properties [3].

Lipidomics Fatty Acid Isomer Analysis Metabolomics

Pheromone Biosynthesis Precursor Role: Functional Differentiation from Non-Δ7 Isomers in Entomological Applications

7(Z)-Nonadecenoic acid functions as a biosynthetic precursor in pheromone production pathways for specific insect species . The Δ7 structural motif is conserved in pheromone components of carposinid moths, where the pheromone blend of the raspberry bud moth (Heterocrossa rubophaga) was identified as containing (7Z)-nonadecen-11-one as a single component [1][2]. Synthesis and electrophysiological testing of carbonyl pheromone analogues confirmed that carposinid moth species respond specifically to (7Z)-alken-11-ones, demonstrating that the Δ7 double bond position is a critical structural determinant for biological recognition [3].

Entomology Pheromone Biosynthesis Semiochemistry Pest Management

Analytical Reference Standard Availability: Quantified Purity Differentiation for Chromatography and Mass Spectrometry

7Z-Nonadecenoic acid is commercially available as a certified reference standard for analytical techniques including gas chromatography (GC) and mass spectrometry (MS) [1]. The compound is supplied at 99%+ purity with storage specification of -20°C for long-term stability . This purity tier exceeds the typical 95% minimum purity specification for general research-grade material and enables precise quantitative analysis without isomer contamination that would compromise chromatographic resolution and accurate peak identification .

Analytical Chemistry GC-MS Lipidomics Reference Standards

Physicochemical Properties for Chromatographic Method Development: Predicted LogP and Vapor Pressure Data

The predicted physicochemical properties of 7Z-nonadecenoic acid have been computationally derived using the ACD/Labs Percepta Platform, providing method development parameters for chromatographic separation . Key values include LogP (octanol-water partition coefficient) of 8.23, vapor pressure of 0.0±2.1 mmHg at 25°C, and boiling point of 417.7±24.0°C at 760 mmHg [1][2]. The trans-7(E) isomer (CAS 191544-99-7) shares identical calculated density (0.9±0.1 g/cm³) and boiling point parameters but differs in chromatographic behavior due to geometric configuration .

Chromatography Method Development Physicochemical Characterization

Methyl Ester Derivative Availability for GC-MS Analysis: Methodological Distinction from Free Acid Form

7Z-Nonadecenoic acid methyl ester (methyl (7Z)-7-nonadecenoate; CAS 146407-37-6) is commercially available as a derivatized form optimized for gas chromatography-mass spectrometry analysis . The methyl ester derivative (C20H38O2; MW 310.514) provides enhanced volatility and improved chromatographic peak shape compared to the free acid form [1]. This derivative is supplied at 99% purity and serves as a direct analytical standard for quantifying 7Z-nonadecenoic acid in biological matrices following transesterification sample preparation [2].

GC-MS Fatty Acid Methyl Esters Derivatization Analytical Standards

Lipidomics and Metabolomics Research-Grade Material: Standardized Procurement for Omics Applications

7Z-Nonadecenoic acid is designated as a biochemical reagent specifically for lipidomics and metabolomics research applications, with documented utility as a biological material and organic compound for life science studies . The compound is available from specialized metabolomics suppliers as a reference standard for quantitative analysis, with specifications of ≥95% purity and import-quality certification for research use . This standardized procurement pathway differs from bulk industrial-grade fatty acids, which lack the purity documentation and isomer specificity required for reproducible omics research.

Lipidomics Metabolomics Biochemical Reagent Life Science Research

7Z-Nonadecenoic Acid Application Scenarios: Evidence-Based Use Cases for Research Procurement


Lipidomics and Metabolomics Reference Standard for Quantitative Analysis

Procure 7Z-nonadecenoic acid (CAS 118020-79-4) as a certified reference standard for GC-MS and LC-MS based lipidomics workflows requiring accurate identification and quantification of C19:1 fatty acid species. The 99%+ purity material enables precise calibration curve construction and method validation, while the methyl ester derivative (CAS 146407-37-6) provides direct FAME-standard compatibility for fatty acid profiling experiments . The compound's LIPID MAPS identifier (LMFA01030364) facilitates database integration and cross-platform data harmonization [1].

Entomological Research: Pheromone Biosynthesis Pathway Studies in Carposinid Moths

Utilize 7Z-nonadecenoic acid as a biosynthetic precursor in pheromone production studies of carposinid moth species including Heterocrossa rubophaga (raspberry bud moth) and Carposina niponensis (peach fruit moth) [2]. The compound serves as the fatty acid precursor to (7Z)-nonadecen-11-one, a verified pheromone component [3]. This application requires the specific Δ7 cis isomer; substitution with other C19:1 positional isomers yields no biological activity in electrophysiological antennal response assays [4].

Chromatographic Method Development for Fatty Acid Isomer Separation

Employ 7Z-nonadecenoic acid as a reference compound for developing and validating chromatographic methods that resolve structurally similar C19:1 positional and geometric isomers. The compound's predicted LogP of 8.23 and vapor pressure characteristics inform mobile phase selection and temperature programming for both GC and LC separations. The availability of both cis-7 (Z) and trans-7 (E) isomers enables systematic evaluation of stationary phase selectivity for geometric isomer resolution .

Semiochemical and Ecological Interaction Research

Apply 7(Z)-nonadecenoic acid in ecological studies examining intraspecies chemical communication and plant-insect interactions . The compound's natural occurrence in various plant and insect sources positions it as a relevant semiochemical research tool for understanding lipid-mediated signaling pathways and membrane-modulated ecological responses. This scenario leverages the compound's established role in lipid metabolism and cellular membrane structure modulation .

Technical Documentation Hub

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